molecular formula C14H14FN3O3 B2746947 4-fluoro-1-methyl-5-(3-phenylpropanamido)-1H-pyrazole-3-carboxylic acid CAS No. 1713463-18-3

4-fluoro-1-methyl-5-(3-phenylpropanamido)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2746947
CAS No.: 1713463-18-3
M. Wt: 291.282
InChI Key: JBMPBTVXJNSJIY-UHFFFAOYSA-N
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Description

4-Fluoro-1-methyl-5-(3-phenylpropanamido)-1H-pyrazole-3-carboxylic acid is a pyrazole-based small molecule characterized by three key substituents:

  • 1-Methyl group: Enhances metabolic stability and modulates steric interactions.
  • 5-(3-Phenylpropanamido) side chain: A bulky aromatic amide that may influence solubility and target selectivity.

Properties

IUPAC Name

4-fluoro-1-methyl-5-(3-phenylpropanoylamino)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O3/c1-18-13(11(15)12(17-18)14(20)21)16-10(19)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMPBTVXJNSJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)F)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1-methyl-5-(3-phenylpropanamido)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring, followed by subsequent fluorination and methylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often employing catalysts and controlled reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrazoles or amides.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-fluoro-1-methyl-5-(3-phenylpropanamido)-1H-pyrazole-3-carboxylic acid may be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-fluoro-1-methyl-5-(3-phenylpropanamido)-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom and the phenylpropanamide group play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating certain enzymes or receptors, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Substituent Position : The 3-carboxylic acid group is conserved across analogs, suggesting a role in hydrogen bonding or metal chelation .
  • Synthetic Flexibility : Methyl ester hydrolysis is a common route for pyrazole-3-carboxylic acids , while amidation (as in the target compound) introduces complexity but expands functional diversity .
  • Fluorine Impact: Fluorine at position 4 (target compound) or 1 (11j) improves electronegativity and bioavailability compared to non-fluorinated analogs .

Physicochemical Properties

  • Lipophilicity : Fluorine and trifluoromethyl groups increase logP values, favoring membrane permeability but risking solubility challenges .
  • Synthetic Accessibility : The target compound’s 3-phenylpropanamido group requires multi-step synthesis, contrasting with ester hydrolysis routes for simpler analogs .

Biological Activity

4-Fluoro-1-methyl-5-(3-phenylpropanamido)-1H-pyrazole-3-carboxylic acid is a complex pyrazole derivative notable for its diverse biological activities. The presence of a fluorine atom enhances the compound's lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H16FN3O2
  • Molecular Weight : 273.30 g/mol

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the pyrazole ring.
  • Introduction of the fluorine atom and methyl group.
  • Coupling with the phenylpropanamide moiety.
  • Final carboxylic acid functionalization.

The detailed synthesis pathway can vary depending on the specific reagents and conditions used, but generally follows established methodologies for pyrazole derivatives.

Antifungal Activity

Research indicates that pyrazole derivatives exhibit significant antifungal properties. In particular, studies have shown that related compounds demonstrate effectiveness against various phytopathogenic fungi. For instance, structural analogs of this compound have been reported to have higher antifungal activity than standard fungicides like boscalid .

Antibacterial Activity

The compound also shows potential antibacterial activity. Similar pyrazole derivatives have been evaluated for their ability to inhibit bacterial growth, with some exhibiting promising results against Gram-positive and Gram-negative bacteria. The precise mechanism often involves disruption of bacterial metabolic pathways.

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties. Molecular docking studies indicate that it can interact with key enzymes involved in cancer cell proliferation, potentially inhibiting their activity. The structure-activity relationship (SAR) analyses reveal that modifications in the side chains can significantly enhance its efficacy against various cancer cell lines .

The biological activity of this compound is attributed to its ability to:

  • Bind to Enzymes : It shows binding affinity to enzymes such as those involved in fungal cell wall synthesis and bacterial metabolic pathways.
  • Inhibit Receptors : The compound may inhibit receptors associated with cancer cell signaling pathways, leading to reduced proliferation and increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

A comparative analysis with structurally similar compounds provides insights into how variations affect biological activity:

Compound NameStructure FeaturesBiological ActivityUnique Attributes
5-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acidContains a fluorophenyl groupAntifungalSimpler structure
1-(2,4-Dichlorophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxylic acidDichlorophenyl substitutionAntibacterialMore complex halogenation
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidDifluoromethyl groupAntifungalEnhanced lipophilicity

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Antifungal Efficacy Study : A study demonstrated that derivatives of pyrazole exhibited antifungal activity against seven phytopathogenic fungi, outperforming conventional treatments .
  • Antibacterial Screening : In a screening assay, related compounds displayed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antibacterial potential .
  • Anticancer Activity Evaluation : A molecular docking study showed promising interactions between the compound and critical cancer-related enzymes, suggesting its potential as an anticancer agent .

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